4-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one
Description
This compound features a piperazine core substituted with a 6-methylbenzo[d]thiazol-2-yl group at the 4-position and a 4-methoxyphenylsulfonyl moiety linked via a butan-1-one chain. The 4-methoxyphenylsulfonyl group may enhance solubility and binding interactions, while the benzo[d]thiazole moiety could contribute to π-π stacking or hydrogen bonding with biological targets .
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-17-5-10-20-21(16-17)31-23(24-20)26-13-11-25(12-14-26)22(27)4-3-15-32(28,29)19-8-6-18(30-2)7-9-19/h5-10,16H,3-4,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWGUFNCOOUGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of piperazine-linked ketones with aryl/heteroaryl substituents. Below is a detailed comparison with analogs reported in the literature:
Table 1: Structural and Functional Comparison
*Calculated based on standard atomic weights.
Key Observations:
Structural Variations and Bioactivity: The 4-methoxyphenylsulfonyl group in the target compound distinguishes it from analogs like MK41 (thiophene) and Compound 5 (pyrazole), which may alter pharmacokinetic properties such as metabolic stability and blood-brain barrier penetration .
Synthetic Approaches: The target compound likely employs a coupling strategy similar to MK41 and Compound 5, where a carboxylic acid (e.g., 4-(6-methylbenzo[d]thiazol-2-yl)piperazine) reacts with a sulfonyl chloride or activated ketone intermediate under HOBt/TBTU-mediated conditions . In contrast, tetrazole-thiol derivatives (e.g., ) utilize nucleophilic displacement of bromoethanone intermediates, while quinazolines (e.g., ) involve SNAr reactions with piperazine.
Biological Implications: Compounds with trifluoromethylphenyl (MK41, Compound 5) exhibit serotonin receptor activity, suggesting the target’s 4-methoxyphenylsulfonyl group may shift selectivity toward other GPCRs or kinases .
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